molecular formula C15H15NO5S B2555000 4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzoic acid CAS No. 714259-87-7

4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzoic acid

Cat. No. B2555000
CAS RN: 714259-87-7
M. Wt: 321.35
InChI Key: GIIXCIUELYTKHR-UHFFFAOYSA-N
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Description

“4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid” is a chemical compound with the molecular formula C15H15NO5S . It is manufactured by MATRIX SCIENTIFIC .


Molecular Structure Analysis

The molecular structure of “4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid” is represented by the formula C15H15NO5S . This indicates that it contains 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical behavior of related compounds, indicating a broader interest in their potential applications. For example, the study by Ukrainets et al. (2014) detailed the cyclization of related methyl ester compounds in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing heterocyclic compounds with potential biological activity (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).

Crystal Structure Analysis

Another aspect of research includes the crystal structure analysis of derivatives, as explored by Ming and South (2004), who synthesized and analyzed the crystal structure of a related compound, providing insights into its structural and electronic properties (Ming, H., & South, D., 2004).

Selective Receptor Antagonism

A significant area of application is in pharmacology, where derivatives of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid have been investigated for their selective antagonistic activities on specific receptors. For instance, Naganawa et al. (2006) discovered heteroaryl sulfonamides, including derivatives of the compound , as new selective antagonists for the EP1 receptor, highlighting the potential therapeutic applications of these compounds (Naganawa, A., Matsui, T., Saito, T., et al., 2006).

Process Optimization and Intermediate Synthesis

Research also extends to the optimization of synthesis processes for related compounds. Xu et al. (2018) focused on optimizing the reaction conditions for synthesizing methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, demonstrating the compound's role in the efficient synthesis of pharmaceutical intermediates (Xu, W., Guo, C., Li, Tao, & Liu, Si-Quan, 2018).

Water Treatment Applications

Another intriguing application is in water treatment. Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using related sulfonated aromatic diamine monomers, which showed improved water flux for dye solution treatments. This research indicates the potential of such compounds in enhancing water purification technologies (Liu, Yang, Zhang, Shuling, Zhou, Zheng, et al., 2012).

These studies collectively highlight the diverse scientific research applications of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid and its derivatives, ranging from synthesis and structural analysis to pharmacological applications and environmental technologies. The referenced studies provide a foundation for further exploration of these compounds in various scientific and industrial fields.

properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-16(12-5-3-11(4-6-12)15(17)18)22(19,20)14-9-7-13(21-2)8-10-14/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIXCIUELYTKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzoic acid

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